molecular formula C13H19N7O2 B3319274 N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide CAS No. 1092352-81-2

N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide

Cat. No.: B3319274
CAS No.: 1092352-81-2
M. Wt: 305.34 g/mol
InChI Key: CFKOLMKXEPTVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide is a purine derivative characterized by a carboxamide group at the 9-position and a ureido-functionalized substituent at the 6-position, both bearing propyl chains.

Properties

IUPAC Name

N-propyl-6-(propylcarbamoylamino)purine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N7O2/c1-3-5-14-12(21)19-10-9-11(17-7-16-10)20(8-18-9)13(22)15-6-4-2/h7-8H,3-6H2,1-2H3,(H,15,22)(H2,14,16,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKOLMKXEPTVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704442
Record name N-Propyl-6-[(propylcarbamoyl)amino]-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092352-81-2
Record name N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092352-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propyl-6-[(propylcarbamoyl)amino]-9H-purine-9-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide, also known by its CAS number 1092352-81-2, is a purine derivative with potential biological activity that has garnered interest in pharmacological research. Its molecular formula is C13H19N7O2C_{13}H_{19}N_{7}O_{2} and it has a molecular weight of 305.34 g/mol . This compound is primarily studied for its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism.

The primary biological activity of this compound is its inhibition of ACC. This enzyme plays a critical role in the regulation of fatty acid synthesis and energy metabolism. By inhibiting ACC, the compound can potentially alter lipid metabolism, making it relevant for conditions such as obesity and dyslipidemia .

In Vitro Studies

  • ACC Inhibition : In vitro studies have demonstrated that this compound effectively inhibits both ACC1 and ACC2 enzymes. For instance, compound I-181 showed significant inhibitory effects on fatty acid synthesis in HepG2 cells, with an effective dose (ED50) of less than 0.3 mg/kg .
  • Cell Viability : The compound's cytotoxic effects were evaluated in various cancer cell lines, including LNCaP prostate cancer cells. Results indicated that treatment with this compound reduced cell viability, suggesting potential applications in cancer therapy .

In Vivo Studies

  • Animal Models : In animal studies, administration of this compound resulted in reduced body weight gain in high-fat diet-induced obesity models. This effect was accompanied by a decrease in serum insulin levels and hepatic triglycerides, indicating improved metabolic profiles .
  • Dosing Effects : The compound was tested at various doses (3, 10, and 30 mg/kg), revealing a dose-dependent response in terms of weight management and metabolic regulation .

Case Studies

Several case studies have highlighted the potential therapeutic benefits of the compound:

  • Obesity Management : A study involving obese rat models demonstrated that treatment with this compound led to significant reductions in body fat percentage and improved insulin sensitivity compared to control groups .
  • Cancer Treatment : In another case study focusing on LNCaP cells, the compound was shown to induce apoptosis, suggesting its utility as a chemotherapeutic agent against specific cancers .

Data Table: Summary of Biological Activities

Activity TypeDescriptionFindingsReference
ACC InhibitionEnzyme target for lipid metabolismSignificant inhibition observed
CytotoxicityEffect on cancer cell linesReduced cell viability in LNCaP cells
Weight ManagementImpact on obesity modelsDecreased body weight gain
Insulin SensitivityEffect on metabolic profilesImproved insulin levels in treated subjects

Scientific Research Applications

The compound features a purine base with a propylamino side chain and a carboxamide functional group. Its structure can be represented by the following canonical SMILES notation:
CCCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C(=O)NCCC.

Medicinal Chemistry

N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide has been investigated for its potential therapeutic properties, particularly as an anti-cancer agent. Preliminary studies suggest that it may inhibit specific pathways involved in tumor growth and proliferation.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of DNA synthesis and interference with cell cycle progression.

Biochemical Research

The compound is also utilized in biochemical assays to study enzyme activity and protein interactions. Its ability to mimic natural substrates makes it a valuable tool for probing biochemical pathways.

Example Application: Enzyme Inhibition Studies

In enzyme kinetics experiments, this compound has been shown to act as a competitive inhibitor for certain kinases, providing insights into kinase regulation and potential drug development targets.

Agricultural Chemistry

Emerging research indicates potential applications in agricultural chemistry, where compounds of this class may serve as bioactive agents against plant pathogens or pests.

Research Findings: Plant Growth Regulation

Field studies have suggested that derivatives similar to this compound can enhance plant growth and resistance to environmental stressors.

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Source
N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide C₁₃H₂₀N₈O₂ 328.35 9-position carboxamide (propyl), 6-position ureido (propyl) Not provided Target compound
N-Isobutyryladenine C₉H₁₁N₅O 205.22 6-position isobutyramide 109153-46-0
6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide C₁₃H₁₂N₆O₃S 332.34 9-position carboxamide, 6-position sulfonamide (4-methylphenyl) 401937-84-6
6-Amino-N-ethylpurine-9-carboxamide C₈H₁₀N₆O 206.20 9-position carboxamide (ethyl), 6-position amine 76708-24-2
N-Ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide C₁₁H₁₆N₈O₂ 300.30 9-position carboxamide (ethyl), 6-position ureido (ethyl) Not provided

Functional Group and Pharmacological Implications

Alkyl Chain Length (Propyl vs. Isobutyl groups (as in N-Isobutyryladenine, ) introduce branching, which could sterically hinder receptor binding or metabolic oxidation.

Ureido vs. Sulfonamide/Carboxamide Groups: The ureido moiety in the target compound and N-ethyl-6-(3-ethylureido)-9H-purine-9-carboxamide provides hydrogen-bonding capability, which may influence interactions with biological targets like kinases.

Aromatic vs. Aliphatic Substituents:

  • The 4-methylphenyl sulfonyl group in adds aromaticity and bulk, likely increasing steric hindrance and reducing conformational flexibility compared to aliphatic substituents in the target compound.

Q & A

Q. What are the common synthetic routes for N-propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide?

Methodological Answer: Synthesis typically involves sequential functionalization of the purine core. Key steps include:

  • Nucleophilic substitution at the 6-position using propylamine derivatives, followed by carbamoylation to introduce the [(propylamino)carbonyl]amino group.
  • Alkylation at the 9-position with propylcarboxamide via Mitsunobu or palladium-catalyzed coupling (e.g., Suzuki-Miyaura with boronic acids) .
  • Microwave-assisted synthesis in aqueous media (e.g., water) can enhance reaction efficiency and regioselectivity, as demonstrated for analogous purine derivatives .
    Purification often employs column chromatography (e.g., EtOAc/hexane gradients) or recrystallization .

Q. How is the purity and structural integrity of this compound confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra verify regiochemistry and substituent integration. For example, downfield shifts in the purine C8 proton (~δ 8.7 ppm) confirm substitution at the 9-position .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., calculated vs. observed [M+H]+) .
  • Melting Point Analysis: Consistency with literature values (e.g., 179–180°C for structurally similar purines) confirms crystallinity and purity .

Advanced Research Questions

Q. What challenges arise in achieving regioselectivity during alkylation of the purine ring?

Methodological Answer: Regioselectivity depends on:

  • Catalyst choice: Palladium catalysts (e.g., Pd(Ph₃)₄) favor coupling at the 9-position, while ruthenium-based systems (e.g., Ru(dtbbpy)₃₂) enable decarboxylative alkylation with minimal byproducts .
  • Solvent effects: Polar aprotic solvents (e.g., DCE/HFIP mixtures) stabilize transition states, reducing competing N7-alkylation .
  • Temperature control: Microwave irradiation (e.g., 150°C, 20 min) enhances selectivity for N9 over N7 by accelerating desired pathways .

Q. How do solvent systems influence yield in cross-coupling reactions for similar purine derivatives?

Methodological Answer:

  • Toluene: Provides moderate yields (~60–70%) in Suzuki-Miyaura reactions but requires prolonged reflux (12+ hours) .
  • DCE/HFIP (2:1): Enhances solubility of polar intermediates, improving yields to ~74% in Ru-catalyzed alkylation .
  • Water: Enables eco-friendly, microwave-assisted synthesis with comparable yields (~65–75%) and faster reaction times (30–60 min) .

Q. How can contradictions in spectroscopic data for substituted purines be resolved?

Methodological Answer:

  • 2D NMR (e.g., HMBC, HSQC): Resolves ambiguities in proton-carbon correlations, particularly for overlapping signals in crowded regions (e.g., δ 7–9 ppm) .
  • Isotopic labeling: Incorporation of 15N or 13C isotopes clarifies nitrogen/carbon connectivity in complex derivatives .
  • Comparative analysis: Cross-referencing with structurally characterized analogs (e.g., 6-chloro-9-(2-nitrophenylsulfonyl)purine) helps validate assignments .

Q. What strategies optimize reaction scalability for this compound?

Methodological Answer:

  • Flow chemistry: Continuous processing reduces batch variability and improves heat management in exothermic steps (e.g., carbamoylation).
  • Catalyst recycling: Immobilized Pd or Ru catalysts (e.g., on silica) reduce costs and enable reuse over multiple cycles .
  • Solvent selection: Transitioning from HFIP to cheaper alternatives (e.g., ethanol/water mixtures) maintains yield while lowering expenses .

Q. How is the bioactivity of this compound evaluated in enzymatic assays?

Methodological Answer:

  • Kinetic assays: Measure inhibition constants (Ki) using purified enzymes (e.g., kinases) via fluorescence polarization or radiometric methods.
  • Surface plasmon resonance (SPR): Quantifies binding affinity (KD) to target proteins in real-time .
  • Molecular docking: Computational models (e.g., AutoDock Vina) predict interactions with active sites, guiding structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide
Reactant of Route 2
Reactant of Route 2
N-Propyl-6-[[(propylamino)carbonyl]amino]-9H-purine-9-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.